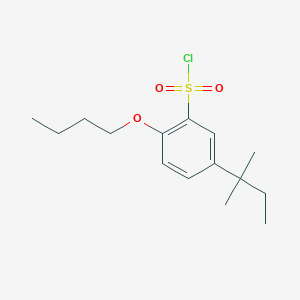![molecular formula C10H17NO2 B12559652 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane CAS No. 143957-74-8](/img/structure/B12559652.png)
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a nitromethyl group. The bicyclo[3.1.1]heptane framework is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high stereoselectivity.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration of a suitable precursor, such as a methyl-substituted bicyclo[3.1.1]heptane. This step often requires the use of nitric acid and a catalyst under controlled conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Nitro compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
科学研究应用
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, influencing biological activity.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Similar bicyclic structure but with a methylene group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Contains a hydroxyl group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar structure with additional methyl groups.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.
属性
CAS 编号 |
143957-74-8 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
WPVQQBFDTRDXML-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C1C2)C[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


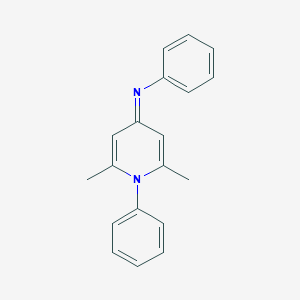
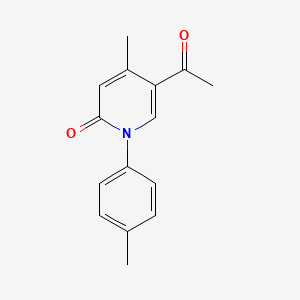
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
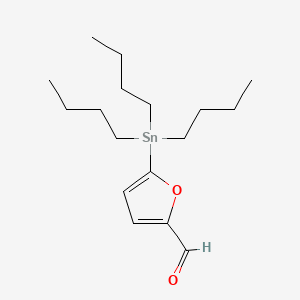
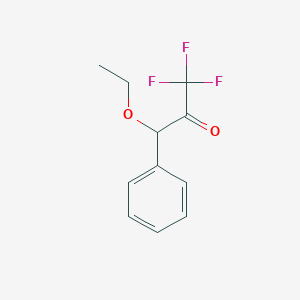
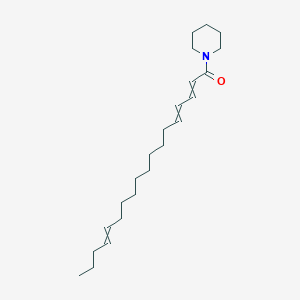
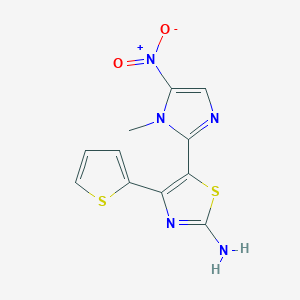
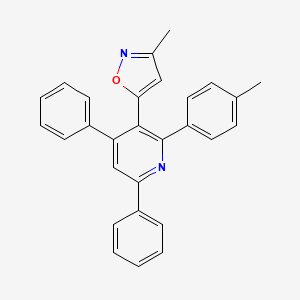

![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
